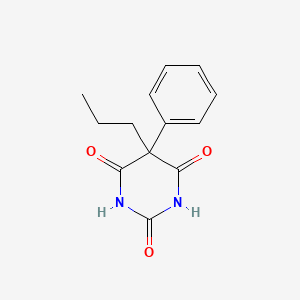
Barbituric acid, 5-phenyl-5-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-phenyl-5-propyl- is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Barbituric acid, 5-phenyl-5-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barbituric acid, 5-phenyl-5-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Anticonvulsant Properties
- Mechanism of Action : Barbiturates enhance the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased neuronal inhibition.
- Clinical Use : 5-phenyl-5-propyl barbituric acid is used in the management of seizures, particularly in patients with epilepsy. It is effective for both generalized and partial seizures .
- Sedative and Hypnotic Effects
- Antimicrobial Activity
Table 1: Pharmacological Properties of 5-Phenyl-5-Propyl Barbituric Acid
| Property | Description |
|---|---|
| Sedative Effect | Rapid onset, effective for anxiety and insomnia |
| Anticonvulsant Effect | Effective against generalized and partial seizures |
| Toxicity | Lower toxicity compared to traditional barbiturates |
| Antimicrobial Activity | Effective against certain bacterial strains |
Table 2: Case Studies on Clinical Applications
Propiedades
Número CAS |
56410-95-8 |
|---|---|
Fórmula molecular |
C13H14N2O3 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
5-phenyl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H14N2O3/c1-2-8-13(9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h3-7H,2,8H2,1H3,(H2,14,15,16,17,18) |
Clave InChI |
PZJHUAYFFQDUHV-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
SMILES canónico |
CCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
Key on ui other cas no. |
56410-95-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















